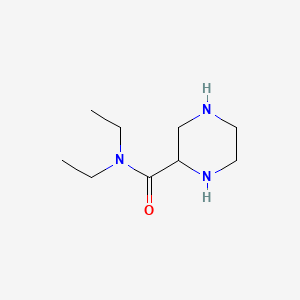

N,N-Diethylpiperazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Diethylpiperazine-2-carboxamide (DEPC) is an amide derivative of piperazine, a cyclic diamine molecule with two nitrogen atoms in the ring. DEPC is a widely used reagent in various biochemical and molecular biology experiments, as well as a research tool for scientists. It has been used in laboratory experiments since the 1950s, and its use continues to expand due to its many advantages. DEPC is also known as N,N-diethyl-2-piperazinecarboxamide, DEPC-treated water, N,N-diethyl-2-piperazinecarboxylic acid amide, and N,N-diethyl-2-piperazinecarboxamide.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway of N,N-Diethylpiperazine-2-carboxamide involves the reaction of piperazine with diethylcarbamoyl chloride in the presence of a base, followed by purification and isolation of the product.

Starting Materials

Piperazine, Diethylcarbamoyl chloride, Base (e.g. triethylamine)

Reaction

1. Add piperazine to a flask containing a solvent (e.g. dichloromethane), 2. Slowly add diethylcarbamoyl chloride to the flask while stirring, 3. Add a base (e.g. triethylamine) to the flask to facilitate the reaction, 4. Continue stirring the reaction mixture for several hours at room temperature, 5. Separate the organic layer and wash with an aqueous solution to remove any impurities, 6. Purify the product using column chromatography or recrystallization, 7. Isolate the N,N-Diethylpiperazine-2-carboxamide product and characterize using spectroscopy techniques.

Mécanisme D'action

DEPC inactivates RNases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from binding to its substrate, thus inhibiting its activity. DEPC also denatures proteins by disrupting the intermolecular forces that hold the protein structure together. Finally, DEPC removes nucleic acid impurities from solutions by forming a complex with the impurities.

Effets Biochimiques Et Physiologiques

DEPC is considered to be a non-toxic reagent and has no known adverse effects on humans or animals. However, DEPC is known to cause skin and eye irritation and should be handled with caution. Additionally, DEPC can cause protein denaturation and should not be used in experiments that require the preservation of protein structure.

Avantages Et Limitations Des Expériences En Laboratoire

DEPC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also highly effective in inactivating RNases and denaturing proteins. Additionally, DEPC is a non-toxic reagent and has no known adverse effects on humans or animals. However, DEPC can cause skin and eye irritation and should be handled with caution. Additionally, DEPC can cause protein denaturation and should not be used in experiments that require the preservation of protein structure.

Orientations Futures

Going forward, DEPC could be further developed and used in a variety of laboratory experiments. For example, DEPC could be used to prepare buffers for various biochemical experiments, such as PCR. Additionally, DEPC could be used in the preparation of enzyme substrates and inhibitors, as well as in the purification of proteins and nucleic acids. DEPC could also be used to study the structure and function of proteins and nucleic acids, as well as to study the interactions between proteins and nucleic acids. Finally, DEPC could be used to study the effects of various drugs on the activity of enzymes and proteins.

Applications De Recherche Scientifique

DEPC has a wide range of applications in scientific research, including the inactivation of RNases, the denaturation of proteins, and the removal of nucleic acid impurities from solutions. DEPC is also used to prepare buffers for various biochemical experiments, such as PCR. Additionally, DEPC has been used as a blocking agent to prevent the formation of disulfide bonds in proteins.

Propriétés

IUPAC Name |

N,N-diethylpiperazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)8-7-10-5-6-11-8/h8,10-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYUFNHTPJFYKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CNCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700348 |

Source

|

| Record name | N,N-Diethylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethylpiperazine-2-carboxamide | |

CAS RN |

121885-08-3 |

Source

|

| Record name | N,N-Diethylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)